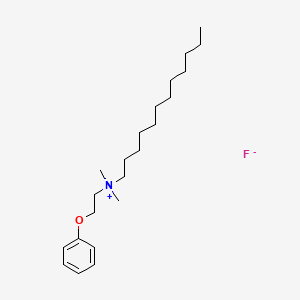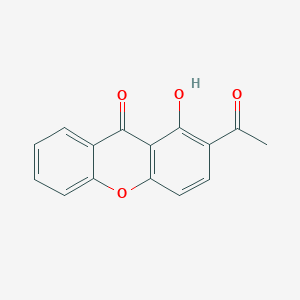
2-Acetyl-1-hydroxy-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-1-hydroxy-9H-xanthen-9-one is a derivative of xanthone, an aromatic oxygenated heterocyclic molecule with a dibenzo-γ-pyrone scaffold. Xanthones are known for their wide structural variety and numerous biological activities, making them valuable in the pharmaceutical field . The compound this compound is characterized by the presence of an acetyl group at the second position and a hydroxyl group at the first position on the xanthone core.
Vorbereitungsmethoden
The synthesis of xanthones, including 2-Acetyl-1-hydroxy-9H-xanthen-9-one, can be achieved through several methods. One common approach involves the classical condensation of a salicylic acid derivative with a phenol derivative. Another method includes the reaction of an aryl aldehyde with a phenol derivative. Additionally, the use of salicylaldehyde with 1,2-dihaloarenes or an o-haloarenecarboxylic acid with arynes has been reported . These methods typically require specific reaction conditions, such as heating with zinc chloride in phosphoryl chloride.
Analyse Chemischer Reaktionen
2-Acetyl-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Acetyl-1-hydroxy-9H-xanthen-9-one has diverse applications in scientific research. In chemistry, it is used as a precursor for synthesizing other xanthone derivatives. In biology, it has been studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties. In medicine, xanthone derivatives, including this compound, are explored for their potential therapeutic effects against various diseases, such as cancer and diabetes . The compound is also used in the industry for developing new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Acetyl-1-hydroxy-9H-xanthen-9-one involves its interaction with molecular targets and pathways within cells. The compound’s effects are mediated through its ability to modulate oxidative stress, inflammation, and microbial activity. It is thought to inhibit the release of histamine and leukotrienes from white blood cells, contributing to its anti-inflammatory and immunomodulatory effects . Additionally, it may interact with specific enzymes and receptors involved in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Acetyl-1-hydroxy-9H-xanthen-9-one can be compared with other xanthone derivatives, such as 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone. These compounds share a similar xanthone core but differ in the number and position of hydroxyl groups. The unique acetyl group at the second position of this compound distinguishes it from other xanthone derivatives, potentially contributing to its distinct biological activities . Other similar compounds include α-mangostin and mangiferin, which also exhibit diverse pharmacological properties.
Eigenschaften
CAS-Nummer |
92439-22-0 |
|---|---|
Molekularformel |
C15H10O4 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
2-acetyl-1-hydroxyxanthen-9-one |
InChI |
InChI=1S/C15H10O4/c1-8(16)9-6-7-12-13(14(9)17)15(18)10-4-2-3-5-11(10)19-12/h2-7,17H,1H3 |
InChI-Schlüssel |
HOLMYWXOWZQFNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C2=C(C=C1)OC3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



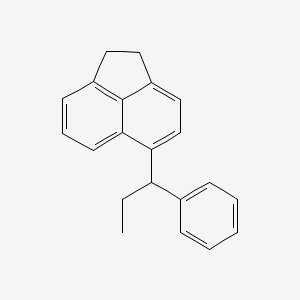
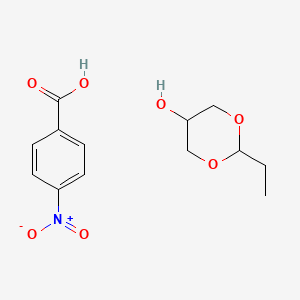
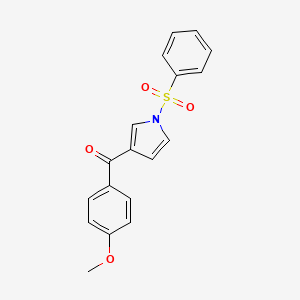
![4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14359536.png)
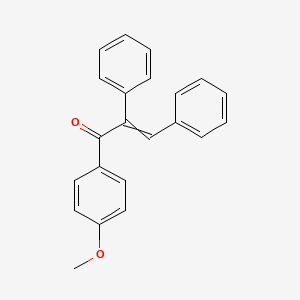
![9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14359543.png)
![1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene](/img/structure/B14359556.png)
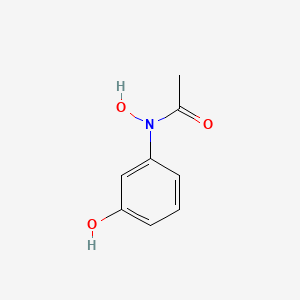

![N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide](/img/structure/B14359566.png)
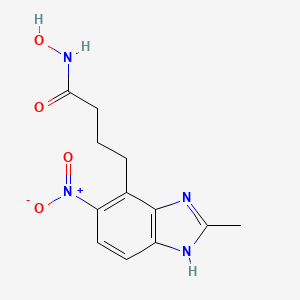
![3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B14359587.png)
